N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine
Description
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic coumarin-derived compound featuring a 5,7-dimethoxy-4-methylchromen-2-one core linked to norleucine via an acetyl group. This compound’s unique combination of methoxy, methyl, and acetylated norleucine substituents distinguishes it from related coumarin derivatives, warranting a detailed comparative analysis.
Properties
Molecular Formula |
C20H25NO7 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H25NO7/c1-5-6-7-14(19(23)24)21-17(22)10-13-11(2)18-15(27-4)8-12(26-3)9-16(18)28-20(13)25/h8-9,14H,5-7,10H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
CIUHAJPREPTODB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves the condensation of 5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with norleucine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in anhydrous conditions using solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the chromen-2-one scaffold.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromen-2-one analogs. Substitution reactions can result in a variety of substituted chromen-2-one derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one scaffold can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the chromen-2-one scaffold .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Coumarin Core : 5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl.
- Linker : Acetyl group.
- Amino Acid: Norleucine (a linear hexanoic acid analog of leucine).
Comparative Analysis with Evidence-Based Analogues:
Structural Implications :
- Electron Effects: The target’s 5,7-dimethoxy groups donate electrons, enhancing chromenone ring stability compared to nitro (2k) or phenyl (2l) substituents .
- Linker Flexibility : The acetyl group allows rotational freedom, contrasting with the rigid hydrazide (2k, 2l) or peptide backbones () .
- Amino Acid Role: Norleucine’s linear side chain may improve solubility compared to branched analogs (e.g., leucine) while mimicking natural amino acids in biological systems .
Analytical Data Comparison:
*Predicted data based on structural analogs.
Functional Group Analysis
- Methoxy Groups (Target) : Increase lipophilicity and metabolic stability compared to nitro (2k) or unsubstituted (2l) coumarins .
- Acetyl vs.
- Norleucine vs. Natural Amino Acids: Norleucine’s non-polar side chain may enhance membrane permeability compared to polar residues (e.g., serine) but reduce specific receptor interactions .
Physicochemical Properties
| Property | Target Compound | 2k | 2l |
|---|---|---|---|
| Molecular Weight | ~435 g/mol (calculated) | 438 g/mol | 422 g/mol |
| Polar Surface Area | ~110 Ų (estimated) | ~120 Ų | ~100 Ų |
| LogP | ~2.5 (predicted) | ~2.8 | ~3.1 |
Key Observations :
- The target’s dual methoxy groups likely reduce LogP compared to 2l’s phenyl substituent.
- Norleucine’s aliphatic chain may contribute to moderate solubility in aqueous-organic mixtures.
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